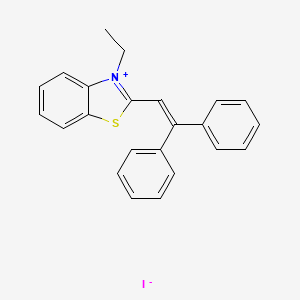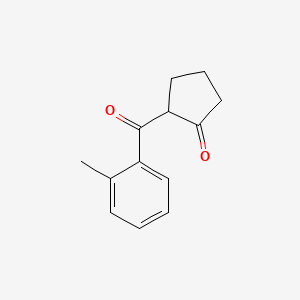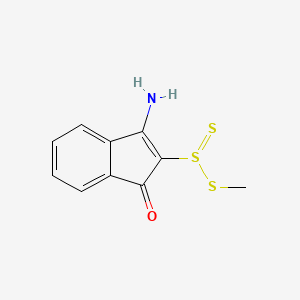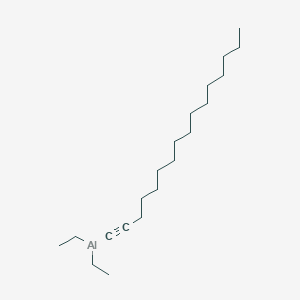
3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . This reaction is catalyzed by acids and can be carried out under mild conditions. The reaction proceeds as follows:
Acetalization/Ketalization: The aldehyde or ketone reacts with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Addition of Decyl and Methyl Groups: The decyl and methyl groups are introduced through subsequent reactions, often involving Grignard reagents or other organometallic compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application but may include metabolic pathways, signal transduction pathways, and others.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(4-Decyl-2-methyl-1,3-dioxolan-2-YL)propan-1-OL is unique due to its specific structural features, including the decyl and methyl groups attached to the dioxolane ring. These modifications confer distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
93503-45-8 |
|---|---|
Formule moléculaire |
C17H34O3 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
3-(4-decyl-2-methyl-1,3-dioxolan-2-yl)propan-1-ol |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-12-16-15-19-17(2,20-16)13-11-14-18/h16,18H,3-15H2,1-2H3 |
Clé InChI |
PYGSQVQBBZWMAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1COC(O1)(C)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14358212.png)
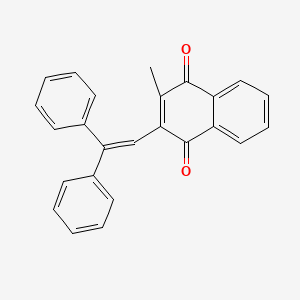
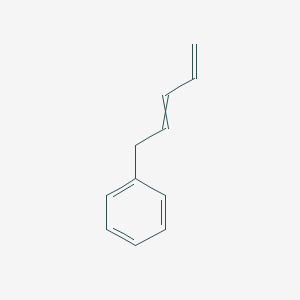
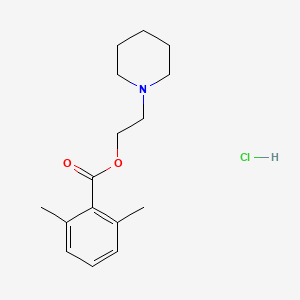
![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)
